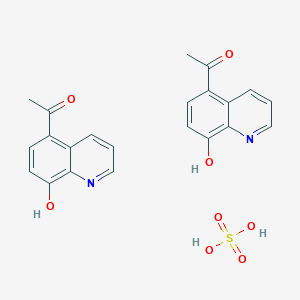
Quinacetol sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinacetol sulfate is a synthetic compound known for its fungicidal properties. It is a derivative of quinacetol and is primarily used in agricultural applications to control fungal diseases in crops. The compound is recognized by its IUPAC name, sulfuric acid—5-acetylquinolin-8-ol (1/2), and has the molecular formula C₂₂H₂₀NO₆S .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinacetol sulfate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of quinacetol, which is then reacted with sulfuric acid to form the sulfate salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The production is carried out in batch reactors where the reaction conditions are closely monitored to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Quinacetol sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinacetol oxide.
Reduction: Reduction reactions can convert this compound back to quinacetol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
Oxidation: Quinacetol oxide
Reduction: Quinacetol
Substitution: Various substituted quinacetol derivatives
Wissenschaftliche Forschungsanwendungen
Quinacetol sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to fungal biology and plant pathology.
Medicine: Investigated for its potential antifungal properties and its effects on human health.
Industry: Utilized in the formulation of fungicides for agricultural use
Wirkmechanismus
The mechanism of action of quinacetol sulfate involves its interaction with fungal cells. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a broad spectrum of fungal pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinacetol: The parent compound of quinacetol sulfate, used in similar applications.
Quinine: An alkaloid with antimalarial properties, structurally related to quinacetol.
Chlorquinacetol: A chlorinated derivative with enhanced fungicidal activity
Uniqueness
This compound is unique due to its sulfate group, which enhances its solubility and stability compared to its parent compound, quinacetol. This modification also improves its efficacy as a fungicide, making it a valuable tool in agricultural practices .
Eigenschaften
CAS-Nummer |
57130-91-3 |
|---|---|
Molekularformel |
C22H20N2O8S |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
1-(8-hydroxyquinolin-1-ium-5-yl)ethanone;sulfate |
InChI |
InChI=1S/2C11H9NO2.H2O4S/c2*1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11;1-5(2,3)4/h2*2-6,14H,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
CDEWHBGYSWJUFP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C=CC=NC2=C(C=C1)O.CC(=O)C1=C2C=CC=NC2=C(C=C1)O.OS(=O)(=O)O |
Kanonische SMILES |
CC(=O)C1=C2C=CC=[NH+]C2=C(C=C1)O.CC(=O)C1=C2C=CC=[NH+]C2=C(C=C1)O.[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
57130-91-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















